Telmisartan EP impurity B-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Telmisartan EP impurity B-d4 is a deuterated form of Telmisartan EP impurity B. This compound is primarily used as a reference standard in pharmaceutical research and development, particularly in the quality control and validation processes of Telmisartan, an antihypertensive drug .
Preparation Methods
The preparation of Telmisartan EP impurity B involves several synthetic routes. One common method includes the use of 4-amide-based small-3-methyl-5-nitro-methyl benzoate and 4’-bromoethyl-biphenyl-2-nitrile as starting materials. These compounds undergo a series of reactions under specific conditions to yield the desired impurity . The industrial production of Telmisartan EP impurity B-d4 follows similar synthetic routes but incorporates deuterium to replace specific hydrogen atoms, enhancing its stability and traceability in analytical applications .
Chemical Reactions Analysis
Telmisartan EP impurity B-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Telmisartan EP impurity B-d4 has several scientific research applications:
Mechanism of Action
The mechanism of action of Telmisartan EP impurity B-d4 is primarily related to its role as a reference standard. It does not exert pharmacological effects like Telmisartan. Telmisartan itself works by blocking the angiotensin II type-1 receptor, reducing blood pressure and exerting anti-inflammatory and antiproliferative effects .
Comparison with Similar Compounds
Telmisartan EP impurity B-d4 is unique due to its deuterated nature, which enhances its stability and traceability. Similar compounds include:
Telmisartan EP impurity A: 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole.
Telmisartan EP impurity C: 1,1-Dimethylethyl 4’-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate.
Telmisartan EP impurity E: 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan.
These compounds share structural similarities with Telmisartan but differ in their specific functional groups and molecular configurations, which influence their chemical properties and applications .
Properties
Molecular Formula |
C33H30N4O2 |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
2-[2,3,5,6-tetradeuterio-4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C33H30N4O2/c1-4-9-30-34-28-19-24(32-35-27-12-7-8-13-29(27)36(32)3)18-21(2)31(28)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i14D,15D,16D,17D |
InChI Key |
COYNILPBALLLCR-GIVHGBEGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C(=NC3=C2C(=CC(=C3)C4=NC5=CC=CC=C5N4C)C)CCC)[2H])[2H])C6=CC=CC=C6C(=O)O)[2H] |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C(=CC(=C2)C5=NC6=CC=CC=C6N5C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.